Home > Products > Screening Compounds P55924 > Propiram fumarate
Propiram fumarate - 13717-04-9

Propiram fumarate

Catalog Number: EVT-280811
CAS Number: 13717-04-9
Molecular Formula: C20H29N3O5
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Propiram fumarate is a partial mu opioid receptor agonist. With about 10 per cent of the analgesic potency of morphine with 50 mg being equivalent to more than 60 mg of codeine or 50 mg of pentazocine in many patients, propiram is an effective analgesic comparable to other drugs, with a normal dose of around 50–100 mg and a duration of action of 3 to 6 hours. Propiram is discontinued.
Source and Classification

Propiram fumarate is derived from propiram, which belongs to the class of compounds known as piperidine derivatives. It is classified under non-steroidal anti-inflammatory drugs (NSAIDs) and is specifically noted for its role as a pain reliever without the addictive properties associated with opioids. Its chemical structure allows it to interact with various receptors in the body, contributing to its analgesic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of propiram fumarate involves several key steps:

  1. Starting Material: The synthesis begins with 1-(1-piperidinyl)acetone oxime, which is reduced using lithium aluminum hydride to produce 1-methyl-2-(1-piperidinyl)ethylamine.
  2. Acylation: This intermediate is then acylated with propionyl chloride to form propionamide.
  3. Condensation: The resulting compound undergoes condensation with 2-bromopyridine in the presence of potassium carbonate and copper dust under heating conditions.
  4. Fumarate Formation: Finally, the product is reacted with fumaric acid in a solvent mixture of acetone and ethanol to yield propiram fumarate as the corresponding fumarate salt .

This multi-step synthesis highlights the complexity involved in producing pharmaceutical-grade compounds.

Molecular Structure Analysis

Structure and Data

The molecular formula of propiram fumarate is C15H20N2O4C_{15}H_{20}N_2O_4. Its structure consists of a piperidine ring, which contributes to its pharmacological activity. The compound features a fumarate moiety that enhances its solubility and bioavailability.

  • Molecular Weight: Approximately 288.34 g/mol
  • Structural Formula: The structural representation includes the piperidine nitrogen and the ester bond formed with fumaric acid.
Chemical Reactions Analysis

Reactions and Technical Details

Propiram fumarate can undergo various chemical reactions typical of amides and esters, including hydrolysis, substitution, and esterification reactions. Key reactions include:

  • Hydrolysis: In aqueous environments, propiram fumarate can hydrolyze back into propiram and fumaric acid.
  • Esterification: The fumarate group can participate in further esterification reactions under specific conditions.

These reactions are significant for understanding the stability and reactivity of propiram fumarate in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of propiram fumarate involves interaction with central nervous system receptors, particularly targeting pain pathways. It modulates pain perception by inhibiting specific neurotransmitter pathways associated with pain signaling. This action helps alleviate pain without the risks associated with opioid medications.

Research indicates that propiram may also influence inflammatory mediators, further contributing to its analgesic effects . Clinical studies have demonstrated its efficacy in providing significant pain relief compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water, ethanol, and acetone
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within a defined range for similar compounds.
  • Stability: Propiram fumarate exhibits stability under standard storage conditions but should be protected from moisture and extreme temperatures.

These properties are crucial for formulation development and ensuring therapeutic efficacy.

Applications

Scientific Uses

Propiram fumarate is primarily used in clinical settings for managing moderate to severe pain. Its applications include:

  • Postoperative Pain Relief: Frequently administered following surgical procedures to manage acute pain effectively.
  • Chronic Pain Management: Investigated for use in chronic pain conditions due to its favorable side effect profile compared to traditional opioids.
  • Research Applications: Utilized in pharmacological studies examining pain pathways and receptor interactions.
Historical Development and Synthesis

Discovery and Early Synthetic Pathways

Propiram fumarate (systematic name: N-(1-methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide fumarate) emerged from Bayer's systematic exploration of opioid analgesics in the 1960s. The compound was first synthesized in 1963 by Bayer scientists in the United Kingdom, representing a novel member of the ampromide class of synthetic opioids related to phenampromide and diampromide [1]. The initial synthetic route established the foundational chemistry for this compound:

  • Oxime Reduction: 1-(1-Piperidinyl)acetone oxime (I) underwent reduction using lithium aluminium hydride (LiAlH₄) in ethyl ether, tetrahydrofuran (THF), or dioxane solvents. This step yielded the intermediate amine, 1-methyl-2-(1-piperidinyl)ethylamine (II) [2].
  • Acylation: Intermediate (II) was subsequently acylated using propionyl chloride (III) in an ether solvent. This reaction formed the propionamide derivative (IV) [2].
  • Pyridinyl Coupling: The key step involved coupling the propionamide (IV) with 2-bromopyridine (V). This reaction employed potassium carbonate (K₂CO₃) and copper dust (Cu) as catalysts under heating conditions, yielding the free base form of Propiram (VI) [2].
  • Alternative Coupling/Acylation: An alternative pathway involved first condensing amine (II) with 2-bromopyridine to form N-[1-methyl-2-(1-piperidinyl)ethyl]-N-(2-pyridyl)amine (VII), followed by acylation with propionic anhydride (VIII) [2].
  • Salt Formation: The final step involved converting the Propiram free base (VI) into its pharmaceutically suitable fumarate salt. This was achieved by heating Propiram with fumaric acid in a mixture of acetone and ethanol [2] [5].

Table 1: Key Intermediates in Propiram Synthesis

IntermediateChemical NameRole in Synthesis
I1-(1-Piperidinyl)acetone oximeStarting material for amine synthesis
II1-methyl-2-(1-piperidinyl)ethylamineCore amine intermediate
IVN-(1-methyl-2-piperidinoethyl)propionamidePrecursor for pyridine coupling
VIPropiram free baseActive compound before salt formation
VIIN-[1-methyl-2-(1-piperidinyl)ethyl]-N-(2-pyridyl)amineIntermediate for alternative acylation route

This synthetic route provided efficient access to Propiram and established the core structure: a propanamide linker connecting a 2-pyridyl group to a 1-methyl-2-(piperidin-1-yl)ethyl moiety [1] [2] [5]. The fumarate salt form significantly enhanced the compound's stability and solubility, making it suitable for pharmaceutical development in oral, rectal, and injectable formulations [1] [5]. Early studies confirmed excellent oral bioavailability (~97%), supporting its development for oral administration [1].

Evolution of Bayer’s Pharmacological Innovations (1960s–1970s)

The development of Propiram occurred during a period of intense pharmacological innovation within Bayer, building upon its legacy in analgesics like aspirin (discovered 1899) and heroin (marketed 1898-1910) [3] [6] [10]. Following the post-World War II restructuring and re-establishment as Farbenfabriken Bayer AG in 1951, Bayer significantly expanded its research and international operations [3] [6]. By the 1960s, Bayer's research strategy focused on:

  • Opioid Receptor Targeting: Moving beyond classical morphinan structures, Bayer chemists explored novel scaffolds like the ampromides to achieve analgesia with potentially improved side-effect profiles. Propiram was identified as a partial μ-opioid receptor agonist with additional weak μ-opioid antagonist activity [1]. This profile distinguished it from full agonists like morphine, theoretically offering a lower risk of severe respiratory depression, although its clinical utility was ultimately limited.
  • Comparative Pharmacology: Bayer researchers meticulously characterized Propiram's analgesic efficacy relative to established drugs. Studies determined that 50 mg of Propiram was approximately equianalgesic to 60 mg of codeine or 50 mg of pentazocine, positioning it as a mid-potency opioid (~10% the potency of morphine) [1]. Clinical evaluations indicated it was more potent and effective than codeine and offered a faster onset and longer duration of action than pethidine (meperidine) [1].
  • Therapeutic Application Focus: Propiram reached Phase III clinical trials in the United States and Canada, indicating significant investment during the 1960s/70s [1]. Its primary clinical niche was identified in treating moderate to moderately severe pain, particularly in settings like dentistry and post-operative ocular pain, where its oral efficacy and duration (3-6 hours) were advantageous [1].
  • Structural Optimization: While Propiram was the only ampromide commercialized from this research line, Bayer scientists investigated numerous derivatives. Key findings included:
  • 4-Phenyl-piperidine Derivative: Incorporation of a 4-phenyl group onto the piperidine ring dramatically increased potency by approximately 133-fold compared to the parent Propiram structure [1].
  • 3,3-Dimethyl-piperidine Derivative: Addition of 3,3-dimethyl groups to the piperidine ring yielded a compound with 45-fold increased potency over Propiram [1]. Molecular modeling (using CHARMM) revealed these high-potency derivatives closely mimicked the spatial orientation of key pharmacophoric elements (aryl group, basic nitrogen, amide moiety) in the fentanyl scaffold [1].

Table 2: Bayer's Pharmacological Innovation Context for Propiram (1960s-1970s)

Bayer ContextRelevance to Propiram Development
Post-WWII Restructuring (1951)Re-established R&D capacity enabling new drug discovery programs.
Expansion into US MarketDrove Phase III trials in US/Canada.
Focus on Non-Morphinan OpioidsLed to exploration of ampromide scaffold (Propiram class).
Structure-Activity Relationship (SAR)Intensive derivative program identified vastly more potent analogues (e.g., 4-phenyl, 3,3-dimethyl).
Clinical Pain Management NeedsTargeted moderate pain (dentistry, post-op) requiring effective, non-parenteral options.

Despite its promising profile and successful Phase III trials, Propiram saw only limited global marketing under trade names like Algeril and Dirame (Bay 4503) [1] [5]. This limited adoption was likely influenced by the emergence of other analgesics and the evolving regulatory landscape surrounding opioids during that era.

Patent Landscape: Key Claims and Derivative Development

The core synthesis and application of Propiram itself predate modern electronic patent databases, originating from Bayer's research in the early 1960s (U.S. Patent 3,163,654 is cited as fundamental for pyridine derivatives related to Propiram) [1] [3]. However, the fumarate salt form and specific derivatives have been referenced in later patent literature, often concerning formulation or novel therapeutic applications of related compounds. More recent patents demonstrate the continued relevance of fumarate salt formation and structural motifs reminiscent of Propiram derivatives:

  • WO2015123748A1 ("Novos Compostos Derivados de 6,7-Diidro-3H-Oxazolo [3,4-a] Pirazina-5,8-Diona"):
  • This patent claims novel derivatives of 6,7-dihydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione. While structurally distinct from Propiram, the claims broadly encompass pharmaceutical compositions where these compounds are formulated as salts, explicitly listing fumarate alongside hydrochloride, hydrobromide, sulfate, citrate, maleate, and other pharmaceutically acceptable salts [4]. This underscores the enduring importance of fumarate salts like that used for Propiram in optimizing drug properties (solubility, stability, crystallinity).
  • The claimed compounds are phosphodiesterase (PDE) inhibitors, particularly targeting PDE5 and PDE11, for treating conditions such as erectile dysfunction, benign prostatic hyperplasia, pulmonary hypertension, and female sexual dysfunction [4]. This highlights a divergent therapeutic focus from Propiram's opioid activity but demonstrates the broad applicability of salt formation techniques.
  • WO2021188812A1 ("Crystalline Norpsilocin Compounds"):
  • This patent specifically claims crystalline forms of norpsilocin (a tryptamine derivative) and its fumarate salt [7]. It exemplifies the strategic use of fumarate salt formation to create novel, stable, and pharmaceutically viable crystalline entities.
  • Key claims cover:
  • Crystalline norpsilocin freebase characterized by specific PXRD patterns.
  • Crystalline norpsilocin fumarate (including potential stoichiometries like mono- or di-fumarate) characterized by specific PXRD patterns.
  • Pharmaceutical compositions comprising these crystalline forms.
  • Methods of using these crystalline forms for treating pain, inflammation, anxiety, depression, PTSD, and substance use disorders [7].
  • The patent emphasizes the advantages of the crystalline forms (including the fumarate salt) in terms of purity, stability (resistance to degradation and polymorphic conversion), and suitability for formulating consistent dosage forms [7]. This directly parallels the rationale for developing Propiram fumarate over the free base.

Table 3: Key Patent Claims Involving Fumarate Salts & Structural Motifs Relevant to Propiram

PatentPrimary Compound ClassRelevance to Propiram Fumarate DevelopmentExemplary Claims
U.S. 3,163,654(N-tertiary aminoalkyl-N-acyl)-amino pyridinesFundamental Bayer patent covering chemical space including Propiram precursors/directly related compounds. Original synthesis pathway.Claims pyridine derivatives and preparation methods. Basis for Propiram's chemical lineage [1] [3].
WO2015123748A1Oxazolo-pyrazine-dionesBroad claims covering pharmaceutically acceptable salts, including fumarate, for novel PDE inhibitors."A pharmaceutical composition... wherein said compound is in the form of a salt selected from... fumarate..." [4].
WO2021188812A1Crystalline Tryptamines (Norpsilocin)Specific claims to crystalline fumarate salt forms, characterization (PXRD), compositions, and uses. Model for modern salt/crystal form patenting."A crystalline form of norpsilocin fumarate characterized by a powder X-ray diffraction (PXRD) pattern..." [7].

The patent landscape reflects a continuous evolution from the fundamental compound protection exemplified by early Bayer patents like US3163654 for Propiram-like structures, towards sophisticated claims encompassing specific salt forms (like fumarate) and crystalline polymorphs to enhance stability, bioavailability, and manufacturability, as seen in WO2021188812A1 [1] [4] [7]. While the core Propiram structure itself is no longer a primary focus of new patent claims, the strategies developed for its formulation (fumarate salt) and the exploration of its structural space (highly potent piperidine modifications) remain highly relevant in contemporary pharmaceutical chemistry.

Properties

CAS Number

13717-04-9

Product Name

Propiram fumarate

IUPAC Name

(E)-but-2-enedioic acid;N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylpropanamide

Molecular Formula

C20H29N3O5

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C16H25N3O.C4H4O4/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18;5-3(6)1-2-4(7)8/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WQTLOZFMTGYQDX-WLHGVMLRSA-N

SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bay 4503
Dirame
N-(1-methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide
propiram
propiram fumarate
propiram fumarate (1:1)
propiram fumarate (1:1), (DL)-isome

Canonical SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.